Superior Spleen Volume Reduction vs. Best Available Therapy in Thrombocytopenic Myelofibrosis
In the PERSIST-2 Phase 3 clinical trial for myelofibrosis patients with platelet counts ≤100 x 10^9/L, pacritinib demonstrated a significantly higher rate of spleen volume reduction ≥35% (SVR35) compared to the best available therapy (BAT) control arm, which included ruxolitinib [1]. This represents a clinically meaningful and statistically significant advantage in a cytopenic population where alternative JAK inhibitors are often poorly tolerated or less effective [2].
| Evidence Dimension | Spleen Volume Reduction ≥35% (SVR35) |
|---|---|
| Target Compound Data | 18.7% of patients (n=104) |
| Comparator Or Baseline | Best Available Therapy (BAT) control arm: 1.6% of patients (n=62) |
| Quantified Difference | Absolute difference of 17.1% (P < 0.0004) |
| Conditions | Phase 3 PERSIST-2 trial in myelofibrosis patients with platelet count ≤100 x 10^9/L; BAT included ruxolitinib |
Why This Matters
This evidence directly supports procurement for research focused on treating myelofibrosis in the difficult-to-treat, cytopenic population where other JAK inhibitors are often contraindicated or show limited efficacy.
- [1] Mascarenhas, J., et al. (2018). Pacritinib vs best available therapy in patients with myelofibrosis and thrombocytopenia: PERSIST-2 randomized trial. JAMA Oncology, 4(5), 652-659. View Source
- [2] Gagelmann, N., et al. (2024). Consistency of Spleen and Symptom Reduction Regardless of Cytopenia in Patients With Myelofibrosis Treated With Pacritinib. Clinical Lymphoma, Myeloma & Leukemia, 24(11), 796-803. View Source
